5-Bromo-2-(pyridin-2-ylmethoxy)pyridine: Technical Guide & Scaffold Analysis
5-Bromo-2-(pyridin-2-ylmethoxy)pyridine: Technical Guide & Scaffold Analysis
This guide provides an in-depth technical analysis of 5-Bromo-2-(pyridin-2-ylmethoxy)pyridine , a specialized bis-heterocyclic ether scaffold used primarily in the synthesis of kinase inhibitors and GPCR ligands.[1][2]
[1][2]
Chemical Identity & Structural Informatics
This compound represents a strategic building block in medicinal chemistry, featuring two pyridine rings connected by an oxymethyl linker.[2] The 5-bromo substitution on the central pyridine ring serves as a reactive "handle" for further diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1][2]
| Property | Data |
| CAS Number | 1824053-07-7 |
| IUPAC Name | 5-Bromo-2-(pyridin-2-ylmethoxy)pyridine |
| Molecular Formula | C₁₁H₉BrN₂O |
| Molecular Weight | 265.11 g/mol |
| SMILES | Brc1cncc(OCc2ccccn2)c1 |
| InChI Key | Not indexed in public domain; derived from structure:[1][2][3]InChI=1S/C11H9BrN2O/c12-10-4-5-11(14-8-10)15-7-9-3-1-2-6-13-9/h1-6,8H,7H2 |
| LogP (Predicted) | ~2.5 - 2.8 |
| H-Bond Acceptors | 3 (2 Pyridine Nitrogens, 1 Ether Oxygen) |
Structural Analysis
The molecule consists of two distinct domains:
-
The Electrophilic Core: A 5-bromopyridine ring.[1][2] The bromine atom is positioned meta to the nitrogen, making it electronically favorable for metal-catalyzed coupling but less reactive toward nucleophilic aromatic substitution (
) compared to the 2- or 4-positions.[1][2] -
The Pharmacophore Tail: A (pyridin-2-yl)methoxy group.[1][2][3] This moiety often acts as a hydrogen bond acceptor and hydrophobic contact point in protein binding pockets (e.g., the ATP-binding site of kinases).
Synthetic Pathways & Methodology
The synthesis of 5-Bromo-2-(pyridin-2-ylmethoxy)pyridine is typically achieved through a convergent approach using Nucleophilic Aromatic Substitution (
Retrosynthetic Logic
The ether linkage is formed by disconnecting the C-O bond at the 2-position of the bromopyridine.[1][2]
-
Nucleophile: 2-Pyridinemethanol (2-(Hydroxymethyl)pyridine).[1][2]
-
Electrophile: 5-Bromo-2-chloropyridine (or 5-Bromo-2-fluoropyridine).[1][2]
Protocol: Coupling
Reaction Principle: The 2-position of the pyridine ring is activated for nucleophilic attack by the adjacent ring nitrogen (electron-withdrawing), allowing the alkoxide to displace the halogen.[1][2]
Step-by-Step Methodology:
-
Activation:
-
Charge a reaction vessel with 2-Pyridinemethanol (1.0 equiv) and anhydrous DMF (Dimethylformamide) or DMSO .[1][2]
-
Cool to 0°C under an inert atmosphere (
or Ar).[2] -
Add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas evolution.[1]
-
Stir at 0°C for 30 minutes to ensure complete formation of the sodium alkoxide species.
-
-
Coupling:
-
Add 5-Bromo-2-chloropyridine (1.0 equiv) to the reaction mixture.
-
Note on Electrophile Selection: The 2-fluoro analog reacts faster due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate, but the 2-chloro analog is often cheaper and sufficiently reactive at elevated temperatures.[1][2]
-
-
Reaction:
-
Work-up & Purification:
Visualization: Synthesis Workflow
Caption: Convergent
Applications in Drug Discovery[2][5][6][7][8]
This scaffold is highly valued for its ability to orient two aromatic systems in a specific spatial configuration.[2]
Kinase Inhibitor Design
In kinase drug discovery, the pyridine nitrogen often functions as a Hinge Binder (accepting a H-bond from the backbone NH of the kinase hinge region).
-
The 5-Bromo position allows for the attachment of a "tail" group (e.g., solubilizing moiety or hydrophobic clamp) via Suzuki coupling.
-
The Ether Linker provides rotational freedom, allowing the second pyridine ring to occupy the ribose binding pocket or the solvent-front region.[2]
Bioisosterism
The (pyridin-2-ylmethoxy) motif is often used as a bioisostere for:
-
Benzyloxypyridines: Improving solubility and metabolic stability (lowering LogP).[2]
-
Biaryl ethers: Introducing a nitrogen atom to modulate pKa and reduce lipophilicity.[2]
Scaffold Diversification (Suzuki Coupling)
The primary utility of this compound is as an intermediate.[2] The bromine atom is replaced by aryl or heteroaryl groups.[2]
General Protocol for Diversification:
-
Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq),
(0.05 eq), (2.0 eq).[1] -
Solvent: Dioxane/Water (4:1).[2]
-
Conditions: 90°C, 12h.
Visualization: Pharmacophore Utility
Caption: Functional decomposition of the scaffold highlighting the reactive handle (Br) and the binding motif (Pyridyl ether).
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]
-
Storage: Store at 2–8°C (Refrigerate). Keep under inert gas if possible to prevent slow oxidation of the ether linkage over long periods.[2]
-
Solubility: Soluble in DMSO, DMF, Methanol, and Dichloromethane.[1] Sparingly soluble in water.[2]
References
-
Sigma-Aldrich (Merck) . 5-Bromo-2-(pyridin-2-ylmethoxy)pyridine Product Page. CAS No. 1824053-07-7.[1][2] Available at: [1][2]
-
Combi-Blocks . Product QZ-4053: 5-Bromo-2-(pyridin-2-ylmethoxy)pyridine.[1][2] Available at: [1][2]
-
BenchChem.
conditions on halo-pyridines). Available at: [1][2] -
PubChem . Compound Summary for Pyridine Ethers. (General structural informatics). Available at: [1][2]
Sources
- 1. 1025474-56-9_4-Fluoro-2-hydroxy-azobenzeneCAS号:1025474-56-9_4-Fluoro-2-hydroxy-azobenzene【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
- 2. (5-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 5200169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 879331-96-1_CAS号:879331-96-1_N-[(3-methoxyphenyl)methyl]-N-methyladamantane-1-carboxamide - 化源网 [m.chemsrc.com]
- 4. 5-Bromo-2-pyridinecarbonitrile 97 97483-77-7 [sigmaaldrich.com]
